molecular formula C28H28ClN3O5 B2732719 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 899915-68-5

3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B2732719
CAS No.: 899915-68-5
M. Wt: 522
InChI Key: PZNAJLLJZATDPA-UHFFFAOYSA-N
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Description

3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C28H28ClN3O5 and its molecular weight is 522. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinazolinones have been synthesized and evaluated for their antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with certain compounds exhibiting potency superior to that of the positive control 5-FU. Molecular docking studies indicated that these compounds could inhibit growth through mechanisms such as ATP binding site inhibition in EGFR-TK and B-RAF kinase, relevant for treating cancers like melanoma (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

Quinazolinones have also been investigated for their antimicrobial efficacy. For instance, new quinazolines were synthesized and screened for antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting their potential as antimicrobial agents (N. Desai, P. N. Shihora, D. Moradia, 2007).

Anti-Inflammatory and Analgesic Properties

Some quinazolinone derivatives have been synthesized to explore their potential anti-inflammatory and analgesic properties. The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their subsequent evaluation for antimicrobial activities also imply their broader application in addressing inflammation and pain, suggesting a possible research direction for the compound (N. Patel, A. R. Shaikh, 2011).

Synthesis and Characterization

Quinazolinone derivatives are often synthesized and characterized for their potential applications in medicinal chemistry, including as inhibitors for various biological targets. For example, the synthesis and antimicrobial activity evaluation of novel quinazolinone derivatives highlight the ongoing interest in developing new compounds with improved biological activities (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with anthranilic acid to form 4-chlorobenzylanthranilic acid, which is then cyclized with acetic anhydride to form 2,4-dioxo-1,4-dihydroquinazoline. The resulting compound is then reacted with N-(2-(3,4-dimethoxyphenyl)ethyl)propanamide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "anthranilic acid", "acetic anhydride", "N-(2-(3,4-dimethoxyphenyl)ethyl)propanamide" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 4-chlorobenzylanthranilic acid", "Cyclization of 4-chlorobenzylanthranilic acid with acetic anhydride in the presence of a suitable catalyst to form 2,4-dioxo-1,4-dihydroquinazoline", "Reaction of 2,4-dioxo-1,4-dihydroquinazoline with N-(2-(3,4-dimethoxyphenyl)ethyl)propanamide in the presence of a suitable catalyst to form the final product" ] }

CAS No.

899915-68-5

Molecular Formula

C28H28ClN3O5

Molecular Weight

522

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C28H28ClN3O5/c1-36-24-12-9-19(17-25(24)37-2)13-15-30-26(33)14-16-31-27(34)22-5-3-4-6-23(22)32(28(31)35)18-20-7-10-21(29)11-8-20/h3-12,17H,13-16,18H2,1-2H3,(H,30,33)

InChI Key

PZNAJLLJZATDPA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC

solubility

not available

Origin of Product

United States

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